molecular formula C10H11NO2 B14025499 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one

3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B14025499
M. Wt: 177.20 g/mol
InChI Key: DIKLFWLCICYXPT-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-azaspiro[33]heptan-1-one is a heterocyclic compound featuring a spirocyclic structure with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves the reaction of furan derivatives with azaspiro compounds under specific conditions. One common method includes the cyclization of furan-2-yl ketones with azaspiro intermediates in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, contributing to its bioactivity .

Comparison with Similar Compounds

  • 3-(Furan-2-yl)propenoic acid derivatives
  • 3-(Furan-2-yl)pyrazol-4-yl chalcones
  • Furan-2-carboxylic acid derivatives

Comparison: 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike linear furan derivatives, the spirocyclic nature of this compound provides additional rigidity and potential for specific interactions with biological targets .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(furan-2-yl)-2-azaspiro[3.3]heptan-3-one

InChI

InChI=1S/C10H11NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12)

InChI Key

DIKLFWLCICYXPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=CO3

Origin of Product

United States

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